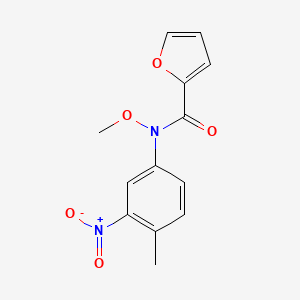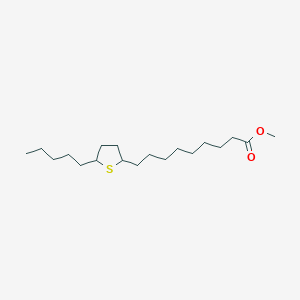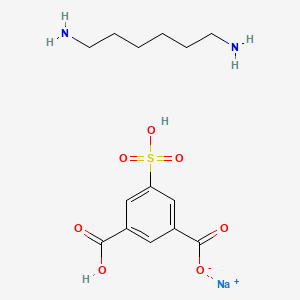
sodium;3-carboxy-5-sulfobenzoate;hexane-1,6-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “sodium;3-carboxy-5-sulfobenzoate;hexane-1,6-diamine” is a complex organic molecule that combines a sodium salt of 3-carboxy-5-sulfobenzoic acid with hexane-1,6-diamine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sodium;3-carboxy-5-sulfobenzoate;hexane-1,6-diamine typically involves the reaction of 3-carboxy-5-sulfobenzoic acid with hexane-1,6-diamine in the presence of sodium hydroxide. The reaction conditions often include:
Temperature: Moderate temperatures (around 50-70°C) to facilitate the reaction.
Solvent: Aqueous or organic solvents such as water or ethanol.
Catalysts: Sometimes, catalysts like sodium acetate are used to enhance the reaction rate.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors with precise control over temperature, pressure, and pH. The process typically includes:
Reactant Mixing: Controlled addition of reactants to ensure complete reaction.
Purification: Techniques such as crystallization or chromatography to purify the final product.
Quality Control: Rigorous testing to ensure the compound meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
Sodium;3-carboxy-5-sulfobenzoate;hexane-1,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the sulfonate group with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halides or other nucleophiles.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoates.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. It is also employed in studying reaction mechanisms and kinetics.
Biology
In biological research, sodium;3-carboxy-5-sulfobenzoate;hexane-1,6-diamine is used in the development of new drugs and as a probe for studying enzyme activities.
Medicine
Industry
In industrial applications, it is used in the production of polymers, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of sodium;3-carboxy-5-sulfobenzoate;hexane-1,6-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
- Sodium 3-sulfobenzoate
- Hexane-1,6-diamine
- 3-carboxybenzenesulfonic acid
Uniqueness
Sodium;3-carboxy-5-sulfobenzoate;hexane-1,6-diamine is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Unlike its individual components, this compound exhibits enhanced reactivity and specificity in various applications.
Propiedades
Número CAS |
51178-75-7 |
|---|---|
Fórmula molecular |
C14H21N2NaO7S |
Peso molecular |
384.38 g/mol |
Nombre IUPAC |
sodium;3-carboxy-5-sulfobenzoate;hexane-1,6-diamine |
InChI |
InChI=1S/C8H6O7S.C6H16N2.Na/c9-7(10)4-1-5(8(11)12)3-6(2-4)16(13,14)15;7-5-3-1-2-4-6-8;/h1-3H,(H,9,10)(H,11,12)(H,13,14,15);1-8H2;/q;;+1/p-1 |
Clave InChI |
URULHBSSDRCVQG-UHFFFAOYSA-M |
SMILES canónico |
C1=C(C=C(C=C1C(=O)[O-])S(=O)(=O)O)C(=O)O.C(CCCN)CCN.[Na+] |
Descripción física |
Liquid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3H-imidazo[4,5-f]quinazolin-9-amine](/img/structure/B14655865.png)
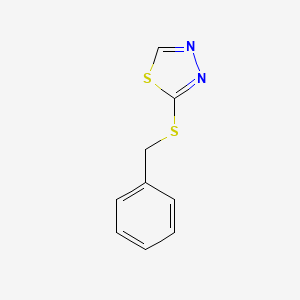
![{(E)-(Ethylimino)[(triphenylstannyl)oxy]methyl}cyanamide](/img/structure/B14655872.png)



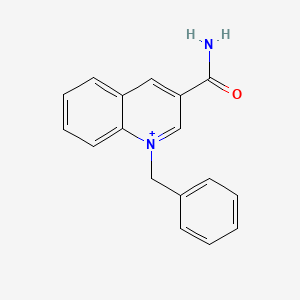
![6-Aminopyrido[2,3-b]pyrazine-7-carbonitrile](/img/structure/B14655905.png)

![2,4-Dibromo-6-[(cyclohexylmethylamino)methyl]phenol;hydrochloride](/img/structure/B14655914.png)

